molecular formula C14H17F4NO3 B14949402 2,2,3,3-Tetrafluoropropyl 6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylate

2,2,3,3-Tetrafluoropropyl 6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylate

Cat. No.: B14949402
M. Wt: 323.28 g/mol
InChI Key: YSAFKEYBEDCBKO-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylate is a fluorinated organic compound with the molecular formula C14H17F4NO3 It is characterized by the presence of tetrafluoropropyl and cyclopropylcarbamoyl groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropyl 6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohex-3-ene-1-carboxylic acid with tetrafluoropropanol in the presence of a dehydrating agent to form the ester linkage. The cyclopropylcarbamoyl group is then introduced through a reaction with cyclopropyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates. The final product is typically purified through techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl 6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The fluorine atoms in the tetrafluoropropyl group can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to the formation of various fluorinated derivatives.

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl 6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Its stability and reactivity make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2,2,3,3-Tetrafluoropropyl 6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound’s fluorinated groups can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)-3-cyclohexene-1-carboxylate
  • 2,2,3,3-Tetrafluoropropyl 6-(1,3-thiazol-2-yl)carbamoylcyclohex-3-ene-1-carboxylate

Uniqueness

Compared to similar compounds, 2,2,3,3-Tetrafluoropropyl 6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylate is unique due to the presence of the cyclopropylcarbamoyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in the design of new materials and pharmaceuticals with specific desired characteristics.

Properties

Molecular Formula

C14H17F4NO3

Molecular Weight

323.28 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl 6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C14H17F4NO3/c15-13(16)14(17,18)7-22-12(21)10-4-2-1-3-9(10)11(20)19-8-5-6-8/h1-2,8-10,13H,3-7H2,(H,19,20)

InChI Key

YSAFKEYBEDCBKO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CC=CCC2C(=O)OCC(C(F)F)(F)F

Origin of Product

United States

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